EIPA hydrochloride is synthesized from amiloride through a series of chemical modifications. It falls under the category of small molecule inhibitors and is classified as a sodium/hydrogen exchanger inhibitor. The compound has garnered attention in pharmacological research due to its potential therapeutic applications in conditions related to ion transport dysregulation.
The synthesis of EIPA hydrochloride typically involves the following steps:
This method allows for the selective modification of amiloride, enhancing its biological activity while maintaining structural integrity. The synthesis can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the incorporation of alkyl groups and the formation of the hydrochloride salt .
EIPA hydrochloride has a molecular formula of C₁₃H₁₈ClN₃O, with a molecular weight of approximately 273.75 g/mol. Its structure features:
The compound's three-dimensional conformation can be analyzed using X-ray crystallography or computational modeling to understand its interaction with biological targets.
EIPA hydrochloride participates in several key reactions:
These interactions can be studied using electrophysiological techniques such as patch-clamp recordings to measure changes in ion currents in response to EIPA treatment .
The mechanism by which EIPA hydrochloride exerts its effects involves:
Research indicates that EIPA's inhibitory effects on these channels can lead to significant physiological changes, making it a useful tool in studying ion transport mechanisms .
EIPA hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's suitability for various applications in research and medicine .
EIPA hydrochloride has several significant applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3